Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the borylation of an aryl halide with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of a pyrimidine carboxylate.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrimidine carboxylate.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Features a pyrrolidine carboxylate group.
Uniqueness
Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate is unique due to its combination of a boronic ester group with a pyrimidine carboxylate. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C18H21BN2O4 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)14-8-6-7-12(9-14)15-20-10-13(11-21-15)16(22)23-5/h6-11H,1-5H3 |
InChI Key |
STEUYGKYVHDLRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=C(C=N3)C(=O)OC |
Origin of Product |
United States |
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